molecular formula C21H15ClN4O B12190624 3-{(E)-[(4-chlorophenyl)imino]methyl}-2-(phenylamino)-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(E)-[(4-chlorophenyl)imino]methyl}-2-(phenylamino)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12190624
M. Wt: 374.8 g/mol
InChI Key: AXKKARQUBMIGRP-UHFFFAOYSA-N
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Description

3-{(E)-[(4-chlorophenyl)imino]methyl}-2-(phenylamino)-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family This compound is characterized by its unique structure, which includes a pyrido[1,2-a]pyrimidin-4-one core with a 4-chlorophenyl imino group and a phenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(E)-[(4-chlorophenyl)imino]methyl}-2-(phenylamino)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves a multi-step process. One common method includes the condensation of 4-chlorobenzaldehyde with 2-aminopyridine to form an imine intermediate. This intermediate then undergoes cyclization with phenyl isocyanate to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-{(E)-[(4-chlorophenyl)imino]methyl}-2-(phenylamino)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like ethanol or tetrahydrofuran.

    Substitution: Sodium methoxide, potassium tert-butoxide; reactions may require aprotic solvents such as dimethyl sulfoxide or dimethylformamide.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-{(E)-[(4-chlorophenyl)imino]methyl}-2-(phenylamino)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites and preventing substrate access . This inhibition can disrupt cell cycle progression and induce apoptosis in cancer cells. The compound’s unique structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorophenyl)-N,N-diethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
  • 6-methyl-5-(morpholine-4-carbonyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one

Uniqueness

Compared to similar compounds, 3-{(E)-[(4-chlorophenyl)imino]methyl}-2-(phenylamino)-4H-pyrido[1,2-a]pyrimidin-4-one stands out due to its unique combination of functional groups and its ability to undergo diverse chemical reactions. Its structure provides a versatile platform for modifications, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C21H15ClN4O

Molecular Weight

374.8 g/mol

IUPAC Name

2-anilino-3-[(4-chlorophenyl)iminomethyl]pyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C21H15ClN4O/c22-15-9-11-16(12-10-15)23-14-18-20(24-17-6-2-1-3-7-17)25-19-8-4-5-13-26(19)21(18)27/h1-14,24H

InChI Key

AXKKARQUBMIGRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C(=O)N3C=CC=CC3=N2)C=NC4=CC=C(C=C4)Cl

Origin of Product

United States

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